![molecular formula C20H20N4O3S B13868946 2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Thiophene-2-carbonyl Group: This step involves the acylation of the piperazine nitrogen with thiophene-2-carbonyl chloride under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The piperazine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone core can inhibit certain kinases, while the piperazine and thiophene moieties enhance binding affinity and specificity. This compound may modulate signaling pathways involved in cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors.
Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which are used as antipsychotics.
Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one is unique due to its combination of a quinazolinone core with piperazine and thiophene moieties. This structural combination provides a versatile platform for developing new therapeutic agents with enhanced efficacy and reduced side effects.
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H20N4O3S/c25-18(8-7-17-21-15-5-2-1-4-14(15)19(26)22-17)23-9-11-24(12-10-23)20(27)16-6-3-13-28-16/h1-6,13H,7-12H2,(H,21,22,26) |
InChI Key |
YMIQFFBYZDVYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



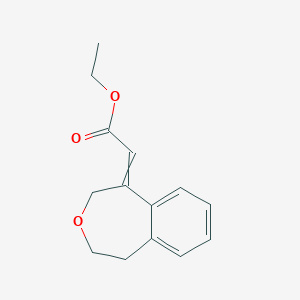
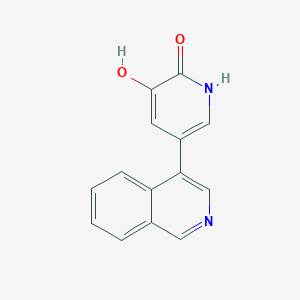
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
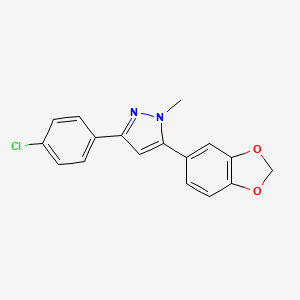
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
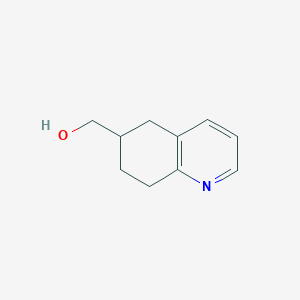
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
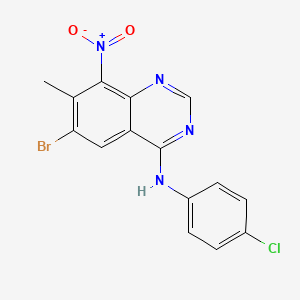
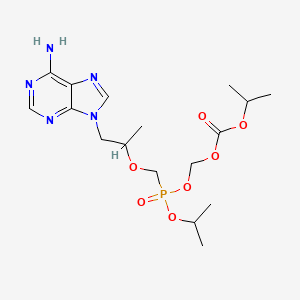
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
